
2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PD173074 has been shown to inhibit the activity of fibroblast growth factor receptor (FGFR), which plays a key role in cell proliferation, differentiation, and survival.
科学的研究の応用
Coordination Chemistry and Framework Structures
Pyridine derivatives, including compounds structurally similar to 2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, have been extensively studied for their reactivity towards metal salts, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). For instance, reactions of pyridine-based ligands with Zn(II) salts in the presence of pyridine can result in the formation of zigzag coordination polymers, where the pyridine molecules coordinate to each Zn(II) ion, giving it hexacoordination. These structures can vary significantly depending on the presence of additional ligands and the metal ions used, showcasing the versatility of pyridine derivatives in constructing complex coordination architectures (Ghosh, Savitha, & Bharadwaj, 2004).
Synthesis of Complex Molecules
Pyridine and its derivatives serve as crucial intermediates in the synthesis of complex molecules. For example, 2,6-di(pyrazol-1-yl)pyridine derivatives, related to the core structure of this compound, have been utilized in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. These applications highlight the role of pyridine derivatives in the synthesis of functional materials and biologically relevant compounds (Halcrow, 2005).
Photocatalytic Applications
The photocatalytic degradation of pyridine compounds in water, including those structurally related to this compound, has been investigated to address environmental concerns. Pyridine derivatives, due to their structural similarity to many pesticides, can be efficiently degraded using photocatalysis over TiO2. This process leads to the formation of less harmful intermediates and eventually to mineralization, showcasing the potential of pyridine derivatives in environmental remediation applications (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Drug Delivery Systems
Pyridine derivatives, similar to this compound, have found applications in drug delivery systems. For instance, the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages demonstrates the potential of pyridine-based compounds in delivering biologically active molecules. This approach allows for the controlled release of drugs and increases their solubility and bioavailability, highlighting the importance of pyridine derivatives in pharmaceutical sciences (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
特性
IUPAC Name |
2-pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-10-3-4-11(15)17-12(10)13(18)20-7-6-19-9-2-1-5-16-8-9/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKHMTNCLPZUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCOC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2469284.png)
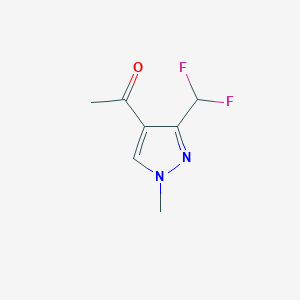
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2469289.png)
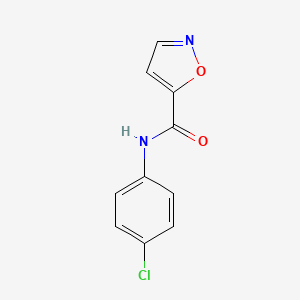
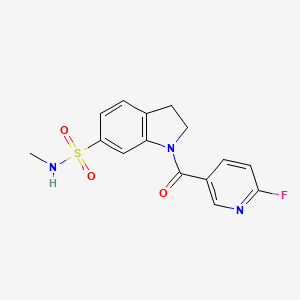
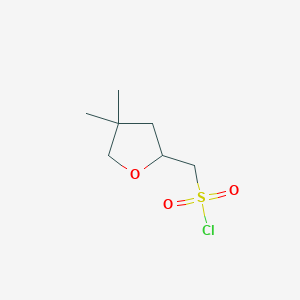

![(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2469296.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2469297.png)
![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)

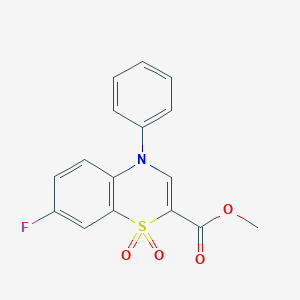
![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469305.png)
